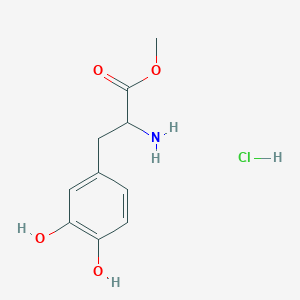

Dopamine, methyl ester

Descripción general

Descripción

“Dopamine, methyl ester” is also known as Methyldopa . It’s a medication used for high blood pressure and is one of the preferred treatments for high blood pressure in pregnancy . It works by stimulating the brain to decrease the activity of the sympathetic nervous system .

Synthesis Analysis

Dopamine-based materials have been synthesized using various strategies, such as oxidative self-polymerization of dopamine for the preparation of polydopamine . Different strategies have been employed to construct fruitful polydopamine-based materials, such as nanoparticles, core/shell nanoparticles, microcapsules, films, and hydrogels .Molecular Structure Analysis

The morphology and composition of the dopamine-based materials were characterized by scanning electron microscope, X-ray diffraction, thermogravimetric analysis, and attenuated total reflection Fourier transform infrared spectroscopy .Chemical Reactions Analysis

The electrochemical and chemical reaction pathway for polydopamine (PDA) formation in aqueous solutions requires the synthesis of 5,6-indolequinone from dopamine . The polymer growth is inhibited by low pH (below 4) and high concentration of various electrolytes that impair the preliminary intramolecular cyclization of oxidized dopamine .Physical And Chemical Properties Analysis

Dopamine-based materials have unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility, and biodegradability .Aplicaciones Científicas De Investigación

Parkinson’s Disease Treatment : Dopamine replacement therapy in Parkinson’s disease faces challenges like poor blood-brain barrier penetration. Levodopa (LD) methyl ester is in Phase III clinical trials as a promising ester prodrug for intranasal delivery, showing potential for better pharmacokinetics and enhanced blood-brain barrier penetration (Haddad et al., 2017).

Antitumor Agent : Dopamine has been investigated as an antitumor agent against B-16 melanoma in vivo, showing a significant increase in survival of treated mice. This suggests its potential use as a novel antitumor agent (Wick, 1978).

Treatment for Response Swings in Parkinson’s : L-Dopa methyl ester, a soluble neutral derivative of L-Dopa, has been studied for its potential benefit in patients experiencing response fluctuations in Parkinson's Disease. It offers a means of maintaining mobility through systemic or subcutaneous infusion (Cooper et al., 1984).

L-DOPA-Induced Dyskinesias in Parkinson’s : The study on l-3,4-dihydroxyphenylalanine methyl ester hydrochloride (l-DOPA) highlights its role in altering activity of molecular markers linked to l-DOPA-induced dyskinesias (LID) in Parkinson's disease. It suggests that modifications in protein kinase A activation and striatal signaling play a key role in the manifestation of LID (Lebel et al., 2010).

Increases Dopamine Concentration in Tissue : Tyrosine methyl ester significantly increased dopamine concentrations in the stomach, duodenum, and brain of rats, suggesting its role in modifying dopamine levels in various tissues (Oishi & Szabó, 1984).

Dopamine Receptor Signaling in Development : The study on dopamine-dependent desensitization of dopaminergic signaling in developing mice showed that dopamine receptors can transduce signals at an early age, but their sensitivity reduces as functional neurotransmission begins, indicating the developmental changes in dopamine receptor sensitivity (Kim, Froelick, & Palmiter, 2002).

Mecanismo De Acción

Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing the release of norepinephrine from storage sites in sympathetic nerve endings .

Safety and Hazards

While the safety of “Dopamine, methyl ester” is generally well-established, there are some potential hazards. For example, it has been associated with subtle mood and behavioral changes upon daily high-dose intake below the admitted limit . It should be totally forbidden for patients with phenylketonuria, and reduced doses or complete avoidance are advisable during pregnancy .

Direcciones Futuras

There is ongoing research into the applications of dopamine-based materials in various fields ranging from cancer theranostics, bioimaging, self-adhesive bioelectronics to removal of heavy metal ions . Future research will likely continue to explore these and other potential applications of dopamine-based materials .

Propiedades

IUPAC Name |

methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGNJLMSYIJWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859644 | |

| Record name | DL-3-Hydroxytyrosine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14743107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Dopamine, methyl ester | |

CAS RN |

1421-65-4, 40611-00-5 | |

| Record name | Dopamine, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC166838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-3-Hydroxytyrosine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

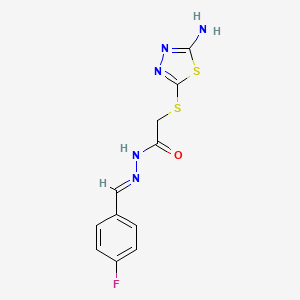

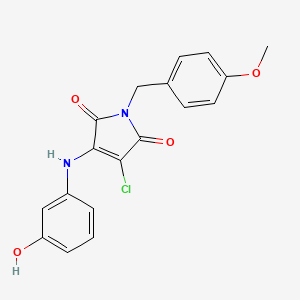

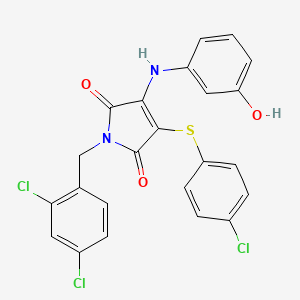

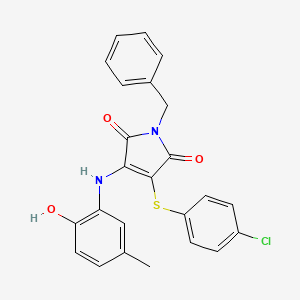

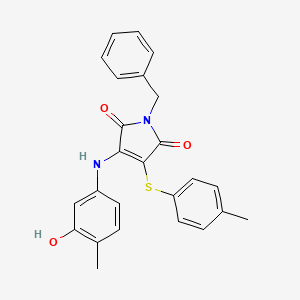

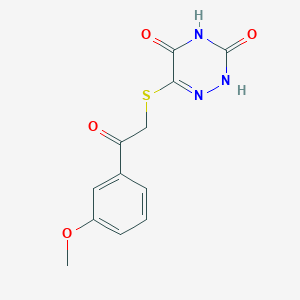

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dichlorophenyl)methyl]-3-(3-hydroxyanilino)-4-phenylsulfanylpyrrole-2,5-dione](/img/structure/B7759349.png)

![6-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759364.png)

![6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759377.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759390.png)

![6-[2-(1-benzofuran-2-yl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759395.png)